molecular formula C15H15N5O2S B3129347 5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole CAS No. 339021-38-4

5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole

Cat. No.: B3129347
CAS No.: 339021-38-4
M. Wt: 329.4 g/mol
InChI Key: JEOPJKIOUIMHIG-UHFFFAOYSA-N
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Description

5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which includes a nitro group, a phenylpiperazine moiety, and an imidazo[2,1-b][1,3]thiazole core. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with a nitro-substituted benzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyclization with phenylpiperazine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety .

Scientific Research Applications

5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
  • 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole
  • 4-Bromophenylimidazo[2,1-b]thiazole

Uniqueness

5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole is unique due to its combination of a nitro group, phenylpiperazine moiety, and imidazo[2,1-b][1,3]thiazole core. This unique structure imparts distinct biological activities and makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

5-nitro-6-(4-phenylpiperazin-1-yl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-20(22)14-13(16-15-19(14)10-11-23-15)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOPJKIOUIMHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(N4C=CSC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202746
Record name 5-Nitro-6-(4-phenyl-1-piperazinyl)imidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339021-38-4
Record name 5-Nitro-6-(4-phenyl-1-piperazinyl)imidazo[2,1-b]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339021-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-6-(4-phenyl-1-piperazinyl)imidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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